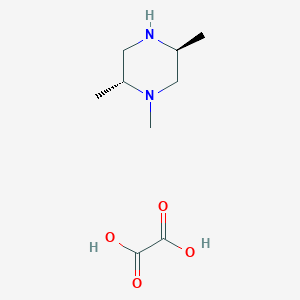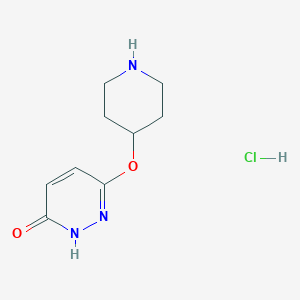
(2R,5S)-1,2,5-Trimethylpiperazine oxalate
Overview
Description
“(2R,5S)-1,2,5-Trimethylpiperazine oxalate” is a chemical compound that has been widely studied for its biological and physical properties. It is a solid substance with a molecular weight of 218.25 .
Physical And Chemical Properties Analysis
“(2R,5S)-1,2,5-Trimethylpiperazine oxalate” is a solid substance with a molecular weight of 218.25 . It is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
1. Synthesis and Characterization of Oxalate Complexes
Research on the synthesis and characterization of oxalate complexes provides foundational knowledge for understanding the chemical properties and potential applications of oxalate derivatives. For instance, the study of betaine betainium hydrogen oxalate has revealed the formation of dimers linked by strong hydrogen bonds, showcasing the complex's structural properties (V. H. Rodrigues et al., 2001) source.
2. Biological Evaluation of Oxalate Derivatives
Oxalate derivatives have been evaluated for their biological activities, including cytotoxicity against tumor cell lines and antiviral activity against HIV-1 and HBV, indicating potential therapeutic applications (Mao Liu et al., 2000) source.
3. Environmental and Catalytic Applications
Oxalate complexes have shown promise in environmental and catalytic applications. For example, the electrocatalytic CO2 conversion to oxalate by a copper complex demonstrates the potential for using oxalate complexes in carbon dioxide reduction strategies (Raja Angamuthu et al., 2010) source.
4. Coordination Chemistry
The coordination chemistry of oxazoline ligands, which can form oxalate complexes, is significant for transition metal-catalyzed asymmetric syntheses, highlighting the versatility of oxalate and related compounds in facilitating various chemical reactions (M. Gómez et al., 1999) source.
5. Supercapattery Performance
The development of ternary synergistic transition metal oxalate 2D porous thin sheets for use in supercapatteries illustrates the potential of oxalate compounds in energy storage technologies, offering high performance and long cyclic life (Shunfei Liang et al., 2021) source.
Safety and Hazards
properties
IUPAC Name |
oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIBDQOZBEFCJ-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1C)C.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-1,2,5-Trimethylpiperazine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-Methyl-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]amine](/img/structure/B1473282.png)
![4-[(4-Methoxyphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1473283.png)
![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)



![{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473291.png)

![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)
